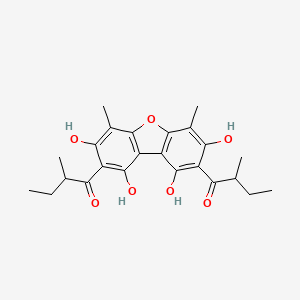
Rhodomyrtoxin B
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Rhodomyrtoxin B is a complex organic compound belonging to the dibenzofuran family. This compound is characterized by its unique structure, which includes multiple hydroxyl groups and a butanone moiety. It is of interest in various fields of scientific research due to its potential biological activities and chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Rhodomyrtoxin B typically involves multi-step organic reactions. The process begins with the preparation of the dibenzofuran core, followed by the introduction of hydroxyl groups and the butanone side chain. Common reagents used in these reactions include strong acids or bases for catalysis, and protective groups to ensure selective functionalization of the molecule.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as chromatography and crystallization are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Rhodomyrtoxin B undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The carbonyl group in the butanone moiety can be reduced to an alcohol.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Applications De Recherche Scientifique
Antimicrobial Activity
1. Bacterial Inhibition
Rhodomyrtoxin B has demonstrated significant antibacterial activity against various strains of bacteria. The minimum inhibitory concentration (MIC) values indicate its effectiveness:
- Bacillus cereus: 0.14 mM
- Staphylococcus aureus: 0.28 mM
- Methicillin-resistant Staphylococcus aureus (MRSA): Effective against multiple strains
In vitro studies have shown that this compound exhibits strong activity against Gram-positive bacteria, including:
- Staphylococcus aureus
- Bacillus subtilis
- Micrococcus luteus
It also shows moderate activity against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa .
2. Fungal Activity
this compound has been tested against pathogenic fungi, demonstrating inhibition of growth in several species:
- Candida spp.
- Cryptococcus neoformans
- Aspergillus spp.
This broad-spectrum antifungal activity highlights its potential application in treating fungal infections .
Cytotoxic Properties
This compound exhibits cytotoxicity towards human cancer cell lines, which is crucial for its potential use in cancer therapy. Studies have reported lethal concentration (LC) values ranging from 2 to 20 µM against Hep-G2 (human hepatocellular carcinoma) cells, indicating significant anti-proliferative effects .
Table: Summary of Biological Activities
Mécanisme D'action
The mechanism of action of Rhodomyrtoxin B involves its interaction with specific molecular targets and pathways. The hydroxyl groups and carbonyl moiety play a crucial role in its reactivity and binding to biological molecules. These interactions can modulate various biochemical pathways, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,3,7-Tetrahydroxy-8-methoxy-6-methyl-9,10-anthraquinone: An anthraquinone compound with similar hydroxylation patterns.
Flavonoids: A class of compounds with similar phenolic structures and biological activities.
Uniqueness
Rhodomyrtoxin B is unique due to its specific dibenzofuran core and the presence of both hydroxyl and butanone functional groups. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C24H28O7 |
|---|---|
Poids moléculaire |
428.5 g/mol |
Nom IUPAC |
2-methyl-1-[1,3,7,9-tetrahydroxy-4,6-dimethyl-8-(2-methylbutanoyl)dibenzofuran-2-yl]butan-1-one |
InChI |
InChI=1S/C24H28O7/c1-7-9(3)17(25)15-19(27)11(5)23-13(21(15)29)14-22(30)16(18(26)10(4)8-2)20(28)12(6)24(14)31-23/h9-10,27-30H,7-8H2,1-6H3 |
Clé InChI |
SGFCERQKVVMREN-UHFFFAOYSA-N |
SMILES |
CCC(C)C(=O)C1=C(C2=C(C(=C1O)C)OC3=C2C(=C(C(=C3C)O)C(=O)C(C)CC)O)O |
SMILES canonique |
CCC(C)C(=O)C1=C(C2=C(C(=C1O)C)OC3=C2C(=C(C(=C3C)O)C(=O)C(C)CC)O)O |
Synonymes |
rhodomyrtoxin B |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















